molecular formula C20H22ClN5O B5292358 (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B5292358
M. Wt: 383.9 g/mol
InChI Key: BOKAHDYFYUWZKR-UHFFFAOYSA-N
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Description

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a methanone group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organolithium reagents, catalysts like Cu(acac)2 or Fe(acac)3, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organolithium compounds, water radical cations, and various catalysts. Reaction conditions often involve ambient temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce alkylated derivatives .

Scientific Research Applications

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its combination of pyrazole and piperidine rings, along with the methanone group, distinguishes it from simpler compounds like dichloroaniline and steviol glycosides .

Properties

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O/c1-13-4-3-5-15(10-13)16-11-22-23-18(16)14-6-8-26(9-7-14)20(27)19-17(21)12-25(2)24-19/h3-5,10-12,14H,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKAHDYFYUWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=NN(C=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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